1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the pyrimidine moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base and a solvent.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Coupling with the naphthalene ring: This step may involve the use of coupling reagents and catalysts to form the final product.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions.
Scientific Research Applications
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the pathways involved may vary based on the context of its application. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone stands out due to its unique combination of structural features. Similar compounds might include those with either a naphthalene ring, a piperidine ring, or a pyrimidine moiety, but not all three. Examples of similar compounds could be:
- 1-(4-(Pyrimidin-4-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone
Properties
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-23-12-9-21(24-16)27-19-10-13-25(14-11-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRKKJYIYYORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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